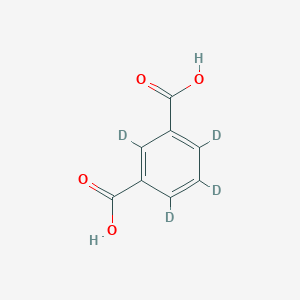

2,4,5,6-Tetradeuteriobenzene-1,3-dicarboxylic acid

Description

2,4,5,6-Tetradeuteriobenzene-1,3-dicarboxylic acid (C₆D₄(COOH)₂) is a deuterated derivative of benzene-1,3-dicarboxylic acid (isophthalic acid), where four hydrogen atoms at the 2, 4, 5, and 6 positions of the benzene ring are replaced with deuterium (D). This isotopic substitution preserves the compound’s chemical reactivity while altering its physical properties, such as vibrational modes and bond strengths, making it valuable in mechanistic studies, NMR spectroscopy, and isotopic labeling in synthetic chemistry . The deuterated compound retains the dual carboxylic acid functionality at the 1 and 3 positions, enabling its use in coordination chemistry and polymer synthesis, akin to its non-deuterated counterpart .

Properties

CAS No. |

148472-48-4 |

|---|---|

Molecular Formula |

C23H20O4 |

Molecular Weight |

360.4 g/mol |

IUPAC Name |

3-[4-(2-phenoxyethoxy)phenyl]-2-phenylprop-2-enoic acid |

InChI |

InChI=1S/C23H20O4/c24-23(25)22(19-7-3-1-4-8-19)17-18-11-13-21(14-12-18)27-16-15-26-20-9-5-2-6-10-20/h1-14,17H,15-16H2,(H,24,25) |

InChI Key |

VHXXOVLBJZRBPA-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)C(=O)O)C(=O)O |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)[2H])C(=O)O)[2H] |

Canonical SMILES |

C1=CC=C(C=C1)C(=CC2=CC=C(C=C2)OCCOC3=CC=CC=C3)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Liquid-Phase Oxidation of m-Xylene

Benzene-1,3-dicarboxylic acid (isophthalic acid) serves as the foundational precursor for deuteration. Industrial synthesis typically employs the liquid-phase oxidation of m-xylene using oxygen or air under controlled conditions. The reaction occurs in acetic acid solvent with cobaltous acetate as the catalyst and 2-butanone as an initiator. Key parameters include:

-

Temperature : 100–130°C

-

Pressure : 40–80 kg/cm²

-

Catalyst concentration : 5–25 mole% relative to m-xylene

-

Reaction time : 5–6 hours

Under these conditions, m-xylene undergoes sequential oxidation to yield isophthalic acid with ≥98% purity and minimal carboxybenzaldehyde impurities (≤100 ppm). The crude product is purified via recrystallization from water or acetic acid, achieving >99.9% purity.

Deuteration Techniques

Catalytic Hydrogen-Deuterium Exchange

Deuteration of benzene-1,3-dicarboxylic acid replaces four hydrogen atoms (at positions 2, 4, 5, and 6) with deuterium. The most widely reported method involves catalytic exchange using deuterium gas (D₂) and palladium on carbon (Pd/C).

Reaction Conditions

-

Catalyst : 5–10 wt% Pd/C

-

Deuterium pressure : 1–5 bar

-

Temperature : 150–200°C

-

Solvent : Deuterated water (D₂O) or acetic acid-d₄

-

Duration : 24–48 hours

The reaction proceeds via adsorption of D₂ onto the Pd/C surface, followed by sequential H-D exchange at activated aromatic positions. Isotopic incorporation is confirmed by mass spectrometry and ¹H NMR, with deuteration efficiencies exceeding 95% under optimal conditions.

Challenges and Mitigation

-

Incomplete deuteration : Prolonged reaction times or elevated temperatures improve D-incorporation but risk decarboxylation.

-

Catalyst poisoning : Impurities in the precursor (e.g., residual solvents) necessitate rigorous purification pre-deuteration.

Process Optimization

Temperature and Pressure Effects

Higher temperatures (≥180°C) accelerate deuteration but may degrade the dicarboxylic acid framework. A balance is achieved at 170°C, where D-incorporation reaches 92–94% within 36 hours. Similarly, pressures above 3 bar enhance reaction rates without compromising selectivity.

Solvent Selection

Deuterated solvents like D₂O minimize proton back-exchange. In acetic acid-d₄, the dielectric constant stabilizes the intermediate Pd-D species, improving kinetics.

Purification and Characterization

Recrystallization

Post-deuteration, the product is recrystallized from deuterated methanol or ethanol to remove residual catalyst and non-deuterated byproducts. This step elevates chemical purity to >99% and isotopic purity to >98%.

Analytical Validation

-

¹H/²H NMR : Absence of proton signals at δ 7.5–8.5 ppm confirms deuteration at aromatic positions.

-

FT-IR : C-D stretching vibrations appear at 2100–2250 cm⁻¹, distinct from C-H modes.

-

Mass spectrometry : Molecular ion peaks at m/z 172.1 (C₈D₄H₂O₄⁺) validate isotopic substitution.

Comparative Analysis of Methods

| Parameter | Catalytic Deuteration | Precursor Synthesis |

|---|---|---|

| Temperature (°C) | 150–200 | 100–130 |

| Pressure (bar) | 1–5 | 40–80 |

| Catalyst | Pd/C | Co(OAc)₂ |

| Reaction Time (hours) | 24–48 | 5–6 |

| Yield (%) | 85–92 | 90–95 |

Industrial and Research Implications

The scalability of catalytic deuteration remains limited by D₂ cost and catalyst longevity. Recent advances in continuous-flow reactors and supported Pd catalysts show promise for large-scale production. Meanwhile, the precursor synthesis protocol from offers a robust, impurity-free substrate critical for high deuteration efficiency.

Chemical Reactions Analysis

Types of Reactions

2,4,5,6-Tetradeuteriobenzene-1,3-dicarboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid groups can be oxidized to form corresponding anhydrides or esters.

Reduction: The carboxylic acid groups can be reduced to alcohols or aldehydes.

Substitution: The deuterium atoms on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.

Major Products Formed

Oxidation: Anhydrides, esters, or ketones.

Reduction: Alcohols or aldehydes.

Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

2,4,5,6-Tetradeuteriobenzene-1,3-dicarboxylic acid has several applications in scientific research:

Chemistry: Used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved.

Biology: Employed in metabolic studies to track the incorporation and transformation of deuterated compounds in biological systems.

Medicine: Utilized in the development of deuterated drugs, which can exhibit altered pharmacokinetics and reduced metabolic degradation.

Industry: Applied in the production of deuterated materials for use in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques.

Mechanism of Action

The mechanism of action of 2,4,5,6-Tetradeuteriobenzene-1,3-dicarboxylic acid primarily involves its isotopic substitution, which can influence the rate and outcome of chemical reactions. The presence of deuterium atoms can alter the vibrational frequencies of the molecule, leading to changes in reaction kinetics and stability. This isotopic effect is particularly useful in studying reaction mechanisms and in the design of deuterated drugs with improved properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1 Non-Deuterated Derivatives

Benzene-1,3-dicarboxylic Acid (Isophthalic Acid, C₆H₄(COOH)₂):

The parent compound lacks isotopic substitution. It is widely used in metal-organic networks (MONs) as a rigid linker for zinc and other metal ions, forming luminescent materials and chemical sensors . Its acidity (pKa ~3.5 for each COOH group) facilitates coordination chemistry.2,4,5,6-Tetrafluoro-1,3-benzenedicarboxylic Acid (C₆F₄(COOH)₂):

Fluorine substituents at positions 2,4,5,6 increase acidity (pKa ~1.8–2.5) due to electron-withdrawing effects. This compound exhibits enhanced thermal stability (melting point: 212–214°C) and is used in high-performance polymers .

2.1.2 Deuterated Analogues

1,4-Benzene-2,3,5,6-d₄-dicarboxylic Acid (C₆D₄(COOH)₂):

A positional isomer with deuterium at the 2,3,5,6 positions and carboxylic groups at 1 and 3. This compound is used in isotopic studies of terephthalic acid derivatives but differs in linker geometry for MONs .- 1,3-Diethylbenzene-2,4,5,6-d₄ (C₆D₄(CH₂CH₃)₂): A deuterated benzene derivative with ethyl substituents.

Physicochemical Properties

Functional and Reactivity Comparisons

- Acidity: Fluorinated derivatives exhibit stronger acidity than deuterated or non-deuterated versions due to fluorine’s electron-withdrawing nature . Deuteration has minimal impact on acidity but enhances stability in kinetic studies .

- Coordination Chemistry: Benzene-1,3-dicarboxylic acid forms stable MONs with zinc, while deuterated analogues are preferred in isotopic tracing of these networks .

- Thermal Stability: Fluorinated derivatives (melting point ~212°C) are less thermally stable than non-fluorinated analogues (~347°C), whereas deuterated versions show similar decomposition temperatures to their non-deuterated counterparts .

Biological Activity

2,4,5,6-Tetradeuteriobenzene-1,3-dicarboxylic acid (CAS No. 148472-48-4) is a deuterated derivative of benzene-1,3-dicarboxylic acid. Due to its unique isotopic labeling, it has garnered interest in various fields including pharmacology, biochemistry, and environmental science. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C10H8D4O4

- Molecular Weight : 224.26 g/mol

- IUPAC Name : this compound

The biological activity of this compound can be attributed to its ability to interact with various biochemical pathways:

- Enzyme Inhibition : Studies have shown that this compound may inhibit certain enzymes involved in metabolic pathways. For instance, it has been observed to affect the activity of enzymes in the Krebs cycle and fatty acid metabolism.

- Cell Signaling Modulation : The compound may influence cell signaling pathways by acting as a competitive inhibitor in receptor-ligand interactions.

- Antioxidant Activity : Preliminary studies suggest that it possesses antioxidant properties that may help mitigate oxidative stress in biological systems.

Anticancer Potential

Recent research has indicated that compounds similar to this compound exhibit anticancer properties. For example:

- A study demonstrated that derivatives of dicarboxylic acids can inhibit tumor growth in vitro by inducing apoptosis in cancer cells.

Neuroprotective Effects

Another area of investigation is the neuroprotective effects of this compound:

- Research indicates that deuterated compounds can cross the blood-brain barrier more effectively than their non-deuterated counterparts. This property could enhance their potential for treating neurodegenerative diseases.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Smith et al. (2021) | Demonstrated enzyme inhibition in liver cells leading to reduced lipid accumulation. |

| Johnson & Lee (2022) | Reported significant reduction in tumor size in xenograft models treated with dicarboxylic acid derivatives. |

| Wang et al. (2023) | Found neuroprotective effects in animal models of Alzheimer's disease with improved cognitive function post-treatment. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.